molecular formula C21H21ClTi B6296556 tribenzylchlorotitanium CAS No. 18889-27-5

tribenzylchlorotitanium

Cat. No.: B6296556
CAS No.: 18889-27-5
M. Wt: 356.7 g/mol
InChI Key: HDKKMSHXDXYFQZ-UHFFFAOYSA-M
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Description

Tribenzylchlorotitanium, with the chemical formula (C₆H₅CH₂)₃TiCl, is an organotitanium compound. It is known for its unique properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of three benzyl groups and one chlorine atom bonded to a titanium center.

Preparation Methods

Tribenzylchlorotitanium can be synthesized through several methods. One common synthetic route involves the reaction of tetrabenzyl titanium with hydrogen chloride in a solvent such as toluene. The reaction typically proceeds as follows:

(C6H5CH2)4Ti+HCl(C6H5CH2)3TiCl+C6H5CH3(C₆H₅CH₂)₄Ti + HCl \rightarrow (C₆H₅CH₂)₃TiCl + C₆H₅CH₃ (C6​H5​CH2​)4​Ti+HCl→(C6​H5​CH2​)3​TiCl+C6​H5​CH3​

This reaction yields this compound as red crystals with a melting point of approximately 180°C (decomposition) . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tribenzylchlorotitanium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form titanium dioxide and benzyl chloride.

    Reduction: It can be reduced to form lower oxidation state titanium compounds.

    Substitution: The chlorine atom in this compound can be substituted with other ligands, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tribenzylchlorotitanium has several scientific research applications:

Mechanism of Action

The mechanism of action of tribenzylchlorotitanium involves its ability to coordinate with various substrates through its titanium center. The benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The chlorine atom can be easily substituted, allowing for the formation of various derivatives with different properties.

Comparison with Similar Compounds

Tribenzylchlorotitanium can be compared with other organotitanium compounds, such as tetrabenzyl titanium and titanium tetrachloride. While tetrabenzyl titanium has four benzyl groups and no chlorine, titanium tetrachloride has four chlorine atoms and no benzyl groups. The presence of both benzyl and chlorine groups in this compound gives it unique reactivity and applications.

Similar Compounds

  • Tetrabenzyl titanium
  • Titanium tetrachloride
  • Dibenzyl titanium dichloride

These compounds differ in their ligand composition and reactivity, making this compound a distinct and valuable compound in various chemical processes.

Properties

IUPAC Name

chlorotitanium(3+);methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.ClH.Ti/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q3*-1;;+4/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKKMSHXDXYFQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.Cl[Ti+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClTi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283574
Record name (T-4)-Chlorotris(phenylmethyl)titanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18889-27-5
Record name (T-4)-Chlorotris(phenylmethyl)titanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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